

# Boc-NH-PEG7-azide chemical structure and properties

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## Compound of Interest

Compound Name: *Boc-NH-PEG7-azide*

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An In-depth Technical Guide to **Boc-NH-PEG7-azide**

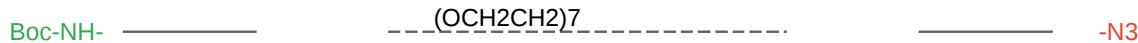
## Introduction

**Boc-NH-PEG7-azide** is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in chemistry, biology, and pharmaceutical sciences. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive azide group at the other, separated by a seven-unit PEG chain, makes it an invaluable tool for molecular synthesis and bioconjugation.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, core functionalities, and detailed protocols for its application in key chemical transformations.

The molecule serves as a versatile linker, enabling the covalent connection of two different molecular entities.<sup>[1]</sup> The Boc group provides a stable, temporary protection for a primary amine, which can be selectively removed under acidic conditions to reveal the reactive amine.<sup>[3]</sup> The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.<sup>[1][4]</sup> Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.<sup>[1]</sup> These characteristics make **Boc-NH-PEG7-azide** particularly well-suited for applications in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the modification of biomolecules and materials.<sup>[1][5][6]</sup>

## Chemical Structure and Properties

The structure of **Boc-NH-PEG7-azide** consists of three key components: the Boc-protected amine, the hydrophilic PEG7 spacer, and the terminal azide group.



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Caption: Schematic of **Boc-NH-PEG7-azide**.

## Physicochemical Properties

The quantitative properties of **Boc-NH-PEG7-azide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>21</sub> H <sub>42</sub> N <sub>4</sub> O <sub>9</sub>	[1][5]
Molecular Weight	494.58 g/mol	[1][2][5]
CAS Number	206265-96-5	[1][7]
Appearance	Light Yellowish Viscous Liquid	[5]
SMILES	O=C(OC(C)C)NCCOCCOCCOCCOCC OCCOCCOCCN=[N+]#[N-]	[1]
Storage	2-8°C (short-term, sealed, dry); -20°C to -80°C (long-term)	[8][9]

# Core Functionalities and Reactions

The utility of **Boc-NH-PEG7-azide** stems from its two terminal functional groups, which can be addressed in a controlled, sequential manner.

## The Boc-Protected Amine: Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.  
[10] It can be readily and cleanly removed under acidic conditions through a simple carbamate hydrolysis mechanism.[11][12] This process yields the free primary amine, carbon dioxide, and tert-butanol (which typically fragments to isobutylene).[11]

The general workflow for the deprotection of the Boc group is straightforward.

Caption: General workflow for Boc deprotection.

This protocol describes a general procedure for removing the Boc group using trifluoroacetic acid (TFA).

- Preparation: Dissolve the **Boc-NH-PEG7-azide** substrate in an appropriate anhydrous organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a clean, dry flask.[11] A typical concentration is 0.1-0.5 M.
- Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common approach is to use a solution of 20-50% TFA in DCM. Alternatively, concentrated hydrochloric acid can be used.[11] The reaction is usually performed at room temperature.[11]
- Reaction Monitoring: Allow the reaction to stir for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure (in *vacuo*). If necessary, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.
- Isolation: The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine or saturated  $\text{NaHCO}_3$  solution) followed by extraction to yield the free amine.

Note: For substrates sensitive to strong acids, milder deprotection methods using reagents like aqueous phosphoric acid or oxalyl chloride in methanol may be considered.[10][13]

## The Azide Group: Click Chemistry

The azide ( $\text{N}_3$ ) functional group is exceptionally stable and largely unreactive towards common biological functional groups, making it bioorthogonal.<sup>[4]</sup> Its primary application is in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.<sup>[14][15]</sup>

The CuAAC reaction is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions.<sup>[16]</sup> The required Cu(I) catalyst is typically generated *in situ* from a Cu(II) source, like copper(II) sulfate ( $\text{CuSO}_4$ ), and a reducing agent, such as sodium ascorbate.<sup>[16]</sup> A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reaction rate, especially in biological applications.<sup>[14][17]</sup>

The following diagram illustrates a typical workflow for a CuAAC bioconjugation reaction.

Caption: General workflow for a CuAAC reaction.

This protocol is a general guide for conjugating an alkyne-modified molecule to **Boc-NH-PEG7-azide**.

- Reagent Preparation:
  - Prepare stock solutions of your alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).<sup>[16]</sup>
  - Dissolve **Boc-NH-PEG7-azide** in a suitable solvent (e.g., DMSO or water).
  - Prepare a 20 mM stock solution of  $\text{CuSO}_4$  in water.<sup>[16]</sup>
  - Prepare a 50 mM stock solution of a ligand like THPTA in water.<sup>[16]</sup>
  - Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.<sup>[16][17]</sup>
- Reaction Setup:
  - In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

- Add the **Boc-NH-PEG7-azide** solution. A slight molar excess (e.g., 2-10 equivalents) relative to the alkyne is often used.[16]
- Catalyst Addition:
  - In a separate tube, premix the CuSO<sub>4</sub> and THPTA solutions (e.g., 2.5 μL of 20 mM CuSO<sub>4</sub> and 5.0 μL of 50 mM THPTA).[16] Let this mixture stand for a few minutes to allow for complex formation.[16]
  - Add the premixed catalyst to the reaction tube containing the azide and alkyne.
- Initiation and Incubation:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 μL of 100 mM stock).[16]
  - Gently mix the components. Protect the reaction from light and allow it to proceed at room temperature for 1 to 2 hours.[16]
- Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[16]

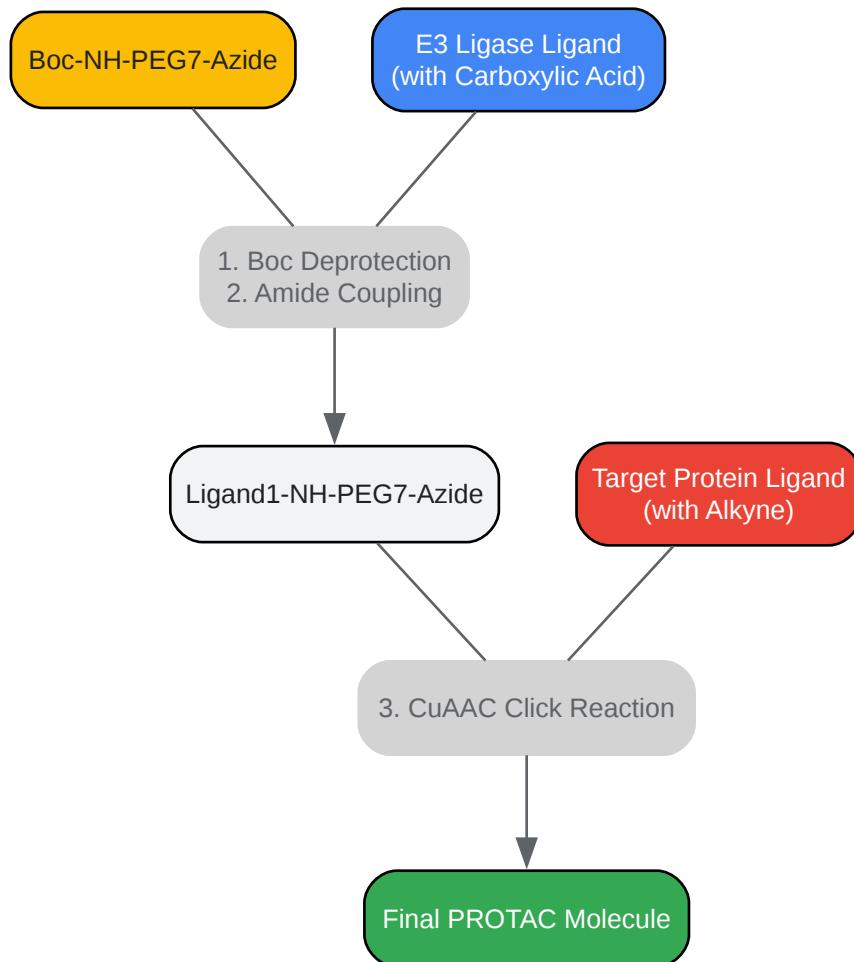
## Applications in Drug Development: PROTAC Synthesis

A prominent application of **Boc-NH-PEG7-azide** is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

**Boc-NH-PEG7-azide** serves as a versatile PEG-based linker, connecting the two distinct ligands. The synthetic strategy often involves:

- Deprotecting the Boc group to reveal the amine.
- Coupling the resulting amine to the E3 ligase ligand.

- Using the azide terminus to "click" onto an alkyne-functionalized target protein ligand (or vice versa).



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Caption: Logical workflow for PROTAC synthesis.

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